2-(Chloromethyl)-5-fluoropyridine hydrochloride
Overview
Description
“2-(Chloromethyl)-5-fluoropyridine hydrochloride” is likely a halogenated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The chloromethyl group (-CH2Cl) and fluorine atom attached to the pyridine ring could potentially make this compound useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring with a chloromethyl group (-CH2Cl) and a fluorine atom attached. The exact positions of these groups on the pyridine ring would depend on the specific synthesis process .
Chemical Reactions Analysis
As a halogenated pyridine derivative, “this compound” could potentially participate in various chemical reactions. The chloromethyl group might act as a leaving group in nucleophilic substitution reactions, while the fluorine atom could potentially participate in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .
Scientific Research Applications
Synthesis and Reactivity
Creating Structural Manifolds from a Common Precursor
The study by Schlosser and Bobbio (2002) details the versatility of halopyridines, including compounds similar to 2-(Chloromethyl)-5-fluoropyridine hydrochloride, in synthesizing a variety of pyridine derivatives. The research outlines a systematic approach to transform 5-Chloro-2,3-difluoropyridine into several other compounds, demonstrating the reactivity and potential of halopyridine-based structures in creating diverse chemical manifolds. The work particularly emphasizes the basicity gradient-driven isomerization, showcasing the chemical transformations achievable with these compounds (Schlosser & Bobbio, 2002).
Nucleophilic Substitution and Hydrolysis
Transition-Metal-Free Access to 2-Aminopyridine Derivatives
Li et al. (2018) developed a catalyst-free method for synthesizing 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. This research is significant as it highlights a high-yield, high-chemoselectivity approach with broad substrate adaptability, indicating the potential of this compound in similar amination reactions (Li et al., 2018).
The Reactivity of 2‐Fluoro‐ and 2‐Chloropyridines toward Sodium Ethoxide
Research by Schlosser and Rausis (2005) focused on the reactivity of 2-fluoropyridine and 2-chloropyridine with sodium ethoxide, highlighting the influence of substituents on the rate of nucleophilic substitutions. This study provides insight into the chemical behavior of compounds like this compound, illustrating how different groups can impact reaction rates and outcomes (Schlosser & Rausis, 2005).
Fluorination and Catalysis
Fluorination of 2-chloropyridine over Metal Oxide Catalysts
Cochon et al. (2010) explored the selective preparation of 2-fluoropyridine from 2-chloropyridine using HF and various metal oxide catalysts, demonstrating the potential of halopyridines in fluorination reactions. This study provides valuable insights into the catalytic systems that can be employed for the transformation of compounds like this compound (Cochon et al., 2010).
Functionalization and Chemical Transformations
Chemoselective Amination of 5-bromo-2-chloro-3-fluoropyridine
Stroup et al. (2007) described the chemoselective functionalization of halopyridines, including reactions specific to 5-bromo-2-chloro-3-fluoropyridine. The study presents a comprehensive analysis of different amination conditions and their outcomes, offering insights into how this compound might react under similar conditions (Stroup et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(chloromethyl)-5-fluoropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN.ClH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGHWZARBJUVBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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